Methionine adenosyltransferase 2A (MAT2A) inhibitors are a class of small molecules designed to inhibit the enzymatic activity of MAT2A. [, , , , , , , , , , , , , , , , , , , , , , , , ] MAT2A is a key enzyme in the methionine cycle, primarily responsible for catalyzing the synthesis of S-adenosyl methionine (SAM) from methionine and adenosine triphosphate (ATP). [, , , , ] SAM is the principal methyl donor in numerous biological reactions, including DNA methylation, histone methylation, and polyamine biosynthesis. [, , , , ]
MAT2A is considered a promising therapeutic target for cancer, particularly in tumors harboring homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. [, , , , , , , , , , , , , , , , , , , , , , , ] MTAP deletion, frequently co-occurring with CDKN2A deletion, is observed in approximately 15% of all cancers. [, , , , , , , , , , , , , , , , , , , , , ] This deletion leads to an accumulation of methylthioadenosine (MTA), which partially inhibits protein arginine methyltransferase 5 (PRMT5). [, , , , , , , , , , , , , , ]
Methionine adenosyltransferase 2A inhibitors, commonly referred to as MAT2A inhibitors, target the enzyme methionine adenosyltransferase 2A, which plays a crucial role in the methionine cycle by catalyzing the conversion of methionine and adenosine triphosphate to S-adenosylmethionine. This compound is significant in various biological processes, including methylation reactions essential for DNA and protein synthesis. MAT2A inhibitors are being explored for their potential therapeutic applications in cancer treatment, particularly in tumors with specific metabolic dependencies.
MAT2A inhibitors are classified as small-molecule compounds that can selectively inhibit the activity of the methionine adenosyltransferase 2A enzyme. They have been identified through various methods including structure-based drug design, fragment-based approaches, and high-throughput screening. Notable examples include FIDAS-5 and PF-9366, which have shown efficacy in preclinical models of cancer by disrupting the methionine metabolic pathway .
The synthesis of MAT2A inhibitors typically involves several key strategies:
The technical details often include optimization of chemical properties such as solubility, stability, and bioavailability to ensure that these compounds can be developed into viable therapeutic agents.
MAT2A is a homodimeric enzyme composed of two identical subunits, each containing a distinctive active site where substrate binding occurs. The molecular structure reveals critical binding interactions with substrates such as methionine and adenosine triphosphate.
Key structural features include:
Crystallographic studies have provided detailed insights into these structures, revealing conformational changes upon inhibitor binding that can inform further drug design efforts .
The primary reaction catalyzed by MAT2A involves:
MAT2A inhibitors disrupt this reaction by binding to either the active site or allosteric sites, thereby reducing the formation of S-adenosylmethionine.
Technical analyses often involve kinetic studies to determine how these inhibitors affect reaction rates, using methods such as:
The mechanism of action for MAT2A inhibitors primarily involves competitive or non-competitive inhibition:
Research indicates that certain MAT2A inhibitors can significantly reduce cellular levels of S-adenosylmethionine, which is crucial for methylation processes involved in gene expression regulation and cellular proliferation .
Data from studies have shown that inhibition leads to decreased growth rates in cancer cell lines dependent on methionine metabolism .
MAT2A inhibitors exhibit a range of physical and chemical properties that influence their biological activity:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties during development .
MAT2A inhibitors hold promise in various scientific applications:
Recent studies have highlighted their potential in combating metabolic addiction in cancer cells by disrupting essential pathways necessary for tumor growth .
Methionine adenosyltransferase 2A (MAT2A) is the primary extrahepatic enzyme responsible for catalyzing the formation of S-adenosylmethionine (SAM), the universal methyl donor essential for cellular methylation reactions. This ATP-dependent reaction converts methionine and ATP into SAM, which subsequently drives over 150 methylation reactions involving DNA, RNA, proteins (including histones), and lipids [2] [6]. Unlike MAT1A, which is liver-specific, MAT2A is ubiquitously expressed in all non-hepatic tissues and demonstrates increased expression in rapidly proliferating cells, including malignancies. This isoform switch (MAT1A to MAT2A) provides cancer cells with a metabolic advantage by supporting heightened SAM production required for uncontrolled growth and adaptation to nutrient stress [6] [7].
The biological significance of MAT2A extends beyond SAM production into a critical synthetic lethal relationship with methylthioadenosine phosphorylase (MTAP). Approximately 15% of human cancers, including glioblastoma, pancreatic adenocarcinoma, non-small cell lung cancer (NSCLC), and malignant mesothelioma, harbor homozygous deletions of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A on chromosome 9p21 [1] [3]. MTAP loss disrupts the methionine salvage pathway, causing accumulation of its substrate, 5'-methylthioadenosine (MTA). Elevated MTA acts as a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), which relies on SAM for symmetric dimethylarginine (SDMA) formation on target proteins. Consequently, MTAP-deficient cancer cells become exquisitely dependent on MAT2A-generated SAM to maintain residual PRMT5 activity and cellular viability. Pharmacological inhibition of MAT2A in this context induces catastrophic depletion of SAM, further crippling PRMT5 function and triggering selective cancer cell death through synthetic lethality [1] [2] [9]. Proof-of-mechanism was demonstrated in a phase I trial (NCT03435250) where the MAT2A inhibitor AG-270/S095033 reduced plasma SAM levels by 54–70% in patients with MTAP/CDKN2A-deleted advanced solid tumors [1] [3].
Table 1: Key MAT2A Inhibitors in Preclinical and Clinical Development
Compound Identifier | Chemical Class | Development Stage | Key Characteristics | Primary Citations |
---|---|---|---|---|
AG-270/S095033 | Pyrazole-carboxamide | Phase I Clinical | Oral, reversible; Shows proof-of-mechanism in humans | [1] [3] |
IDE-397 (GSK-4362676) | Azaindazole-carboxamide | Phase I Clinical | Potent biochemical inhibition (IC₅₀ ~nM range) | [6] [7] |
SCR-7952 | Not fully disclosed | Preclinical | Reported higher potency/selectivity vs. AG-270 | [6] |
AZ-28 | Triazolopyrimidine | Preclinical | Structural insights via co-crystallization | [6] [7] |
Compound 17 | 2(1H)-Quinoxalinone derivative | Preclinical | Identified via virtual screening; IC₅₀ = 0.43 µM | [6] |
MAT2A serves as a master regulator of the cancer epigenome by controlling the intracellular pool of SAM, the primary substrate for histone, DNA, and RNA methyltransferases. Inhibition of MAT2A triggers widespread epigenetic dysregulation characterized by:
Table 2: Epigenetic Consequences of MAT2A Inhibition in Cancer Models
Epigenetic Mechanism | Effect of MAT2A Inhibition | Functional Outcome in Cancer Cells | Validating Study Type |
---|---|---|---|
H3K4me2 | Significant reduction at promoters of pro-tumorigenic genes (e.g., EZH2, AURKB) | Attenuated oncogene expression; Reactivation of differentiation genes | ChIP-seq, Mass Spectrometry [5] |
PRMT5 Activity (SDMA) | Drastic reduction in symmetric dimethylarginine marks | Disrupted RNA splicing; Impaired DNA damage repair; Cell cycle arrest | WB, IHC, LC-MS [1] [9] |
Global DNA Methylation | Modest decrease; Context-dependent effects | Potential derepression of silenced tumor suppressors | Whole-genome Methyl-seq [5] |
Non-canonical AR Signaling | Downregulation of stemness-associated AR targets | Reduced tumor-initiating capacity; Sensitization to AR antagonists | RNA-seq, Sphere Assays [5] |
MAT2A is not merely a passive enzyme but an active driver of malignant transformation and progression across diverse cancer types. Its overexpression is a consistent feature in aggressive malignancies, including glioblastoma (GBM), castration-resistant prostate cancer (CRPC), gastric cancer (GC), and MTAP-deleted solid tumors, facilitating metabolic and transcriptional adaptations:
Table 3: Metabolic Vulnerabilities and Transcriptional Programs Driven by MAT2A in Cancers
Cancer Type | Key MAT2A-Driven Adaptation | Consequence of MAT2A Inhibition | Validating Evidence |
---|---|---|---|
Glioblastoma (GBM) | Supports mitochondrial respiration & antioxidant (cystathionine) production | Oxidative stress, lipid peroxidation, ferroptosis susceptibility | Seahorse OCR, Metabolomics, BODIPY assay [4] [8] |
MTAP-/- Cancers | Maintains residual PRMT5 activity via SAM production | Synthetic lethality; PRMT5 dysfunction & splicing defects | SDMA WB, RNA-seq, Synergy assays [1] [9] |
ERG+ Prostate Cancer | Cooperates with ERG/EZH2; Promotes H3K4me2-mediated stemness | Reduced tumorigenicity; Luminal differentiation; AR pathway sensitization | Xenograft, RNA-seq, ChIP-seq [5] |
Gastric Cancer (TAMs) | Reprograms monocytes via H3K4me3-RIP1 axis | Attenuated immunosuppressive TAM phenotype | ChIP-qPCR, Immune phenotyping [10] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8